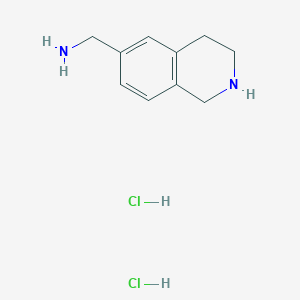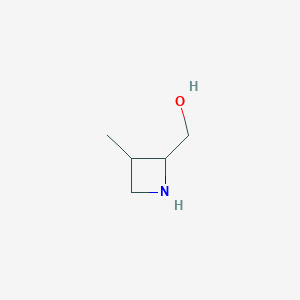![molecular formula C11H18ClN3O2 B13467769 N-[2-(piperazin-1-yl)ethyl]furan-2-carboxamide hydrochloride](/img/structure/B13467769.png)
N-[2-(piperazin-1-yl)ethyl]furan-2-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(piperazin-1-yl)ethyl]furan-2-carboxamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a furan ring, a piperazine moiety, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(piperazin-1-yl)ethyl]furan-2-carboxamide hydrochloride typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Attachment of the Piperazine Moiety: The piperazine group is introduced through nucleophilic substitution reactions, where a suitable leaving group on the furan ring is replaced by the piperazine moiety.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the furan-piperazine intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(piperazin-1-yl)ethyl]furan-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(piperazin-1-yl)ethyl]furan-2-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[2-(piperazin-1-yl)ethyl]furan-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The piperazine moiety can bind to various receptors or enzymes, modulating their activity. The furan ring and carboxamide group contribute to the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-chlorophenyl)-4-(6-nitro-4-oxo-4H-benzo[e][1,3]thiazin-2-yl)piperazine-1-carbothioamide
- 4-(2-(7-methoxy-2-oxo-1,5-naphthyridin-1(2H)-yl)ethyl)-N-(4-nitrophenyl)piperazine-1-carboxamide
Uniqueness
N-[2-(piperazin-1-yl)ethyl]furan-2-carboxamide hydrochloride stands out due to its unique combination of a furan ring, piperazine moiety, and carboxamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H18ClN3O2 |
|---|---|
Molekulargewicht |
259.73 g/mol |
IUPAC-Name |
N-(2-piperazin-1-ylethyl)furan-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H17N3O2.ClH/c15-11(10-2-1-9-16-10)13-5-8-14-6-3-12-4-7-14;/h1-2,9,12H,3-8H2,(H,13,15);1H |
InChI-Schlüssel |
LMOHSCUEKFDENV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CCNC(=O)C2=CC=CO2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


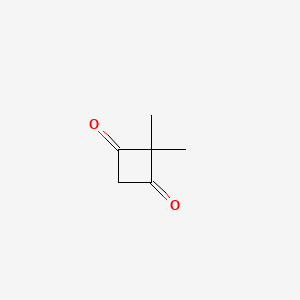

![Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfanyl]acetate](/img/structure/B13467708.png)

![5H,6H,7H,8H,9H-pyrido[3,2-c]azepine dihydrochloride](/img/structure/B13467716.png)
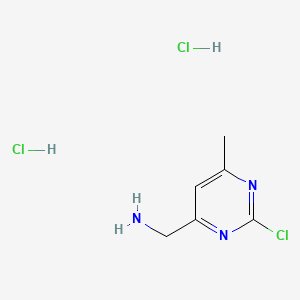
![Tert-butyl 4-hydroxy-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13467727.png)
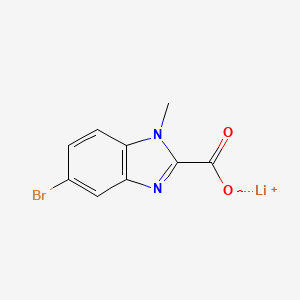
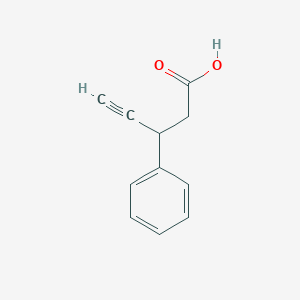


![Methyl 1-[2-(3-fluoro-4-nitrophenoxy)acetyl]piperidine-2-carboxylate](/img/structure/B13467746.png)
